molecular formula C17H26ClNO B586192 1-(4-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)HEXAN-1-ONE HYDROCHLORIDE CAS No. 1391052-36-0

1-(4-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)HEXAN-1-ONE HYDROCHLORIDE

Cat. No.: B586192
CAS No.: 1391052-36-0
M. Wt: 295.851
InChI Key: ZVAHVRAIPQNIGE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

MPHP, also known as 4’-Methyl-α-pyrrolidinohexanophenone Hydrochloride, is a stimulant compound . It is closely related to pyrovalerone , which is known to act as a norepinephrine and dopamine reuptake inhibitor (NDRI) . Therefore, it’s plausible that MPHP may have similar targets, primarily the dopamine and norepinephrine transporters.

Mode of Action

Pyrovalerone and its analogs have been shown to act as norepinephrine and dopamine reuptake inhibitors (NDRIs), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Biochemical Pathways

The biochemical pathways affected by MPHP are likely to involve the dopaminergic and noradrenergic systems, given its probable action as an NDRI . By inhibiting the reuptake of dopamine and norepinephrine, MPHP could increase the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased stimulation.

Pharmacokinetics

Related compounds like methylphenidate have a short-acting stimulant effect with a duration of action of 1 to 4 hours and a pharmacokinetic half-life of 2 to 3 hours . Methylphenidate is well-absorbed from the gastrointestinal tract and easily passes to the brain

Result of Action

The result of MPHP’s action is likely to be increased stimulation, similar to other stimulant compounds . It’s important to note that the use of mphp can lead to serious poisoning with toxic liver damage and rhabdomyolysis .

Preparation Methods

The synthesis of 4’-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride involves several steps. The synthetic route typically includes the reaction of 4-methylpropiophenone with pyrrolidine under specific conditions to form the desired product . Industrial production methods may involve the use of advanced techniques and equipment to ensure high purity and yield. The compound is often formulated as a neat solid or in solution form for research purposes .

Chemical Reactions Analysis

4’-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

4’-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride is closely related to other cathinones such as:

  • Alpha-Pyrrolidinopentiophenone (alpha-PVP)
  • Alpha-Pyrrolidinopropiophenone (alpha-PPP)
  • Alpha-Pyrrolidinobutiophenone (alpha-PBP)
  • 4-Chloro-alpha-pyrrolidinohexanophenone (4-Cl-PHP)
  • Methylenedioxy-alpha-pyrrolidinohexanophenone (MDPHP)

These compounds share similar stimulant properties but differ in their alkyl chain length and substituents on the aromatic ring . The unique structural features of 4’-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride contribute to its specific pharmacological profile and potency .

Properties

IUPAC Name

1-(4-methylphenyl)-2-pyrrolidin-1-ylhexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO.ClH/c1-3-4-7-16(18-12-5-6-13-18)17(19)15-10-8-14(2)9-11-15;/h8-11,16H,3-7,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAHVRAIPQNIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342003
Record name 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-36-0
Record name 4'-Methyl-alpha-pyrrolidinohexiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHYL-.ALPHA.-PYRROLIDINOHEXIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0JZY1Z2XT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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